3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 2197142-57-5
VCID: VC2770252
InChI: InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
Molecular Formula: C18H24IN3O3S
Molecular Weight: 489.4 g/mol

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide

CAS No.: 2197142-57-5

Cat. No.: VC2770252

Molecular Formula: C18H24IN3O3S

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide - 2197142-57-5

Specification

CAS No. 2197142-57-5
Molecular Formula C18H24IN3O3S
Molecular Weight 489.4 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide
Standard InChI InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Standard InChI Key ZJVPVVARCVTUOC-ZOBUZTSGSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2

Introduction

Chemical Identity and Structural Characteristics

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide is a complex organic molecule characterized by multiple functional groups and specific stereochemical configurations. This compound is registered under CAS numbers 2197142-57-5 and 1620662-56-7, with its initial registration dating back to March 28, 2017 . The compound's structure integrates several important molecular features that define its chemical behavior and potential applications.

The IUPAC name of this compound is 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide . This systematic name provides important information about its molecular structure, particularly the presence of a thieno[3,4-d]imidazole core with specific stereochemical configurations at positions 3a, 4, and 6a. The stereochemistry is defined as 3aS, 4S, and 6aR, which is crucial for its biological activity and interactions with target molecules.

The molecule contains an iodophenoxy group connected to the main structure via an ethyl linker, which serves as a distinctive structural feature that may influence its chemical reactivity and binding properties. The presence of the iodo substituent on the phenoxy ring adds a halogen functionality that could be exploited in various chemical reactions or biological interactions.

Physicochemical Properties

The physicochemical properties of 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide are essential for understanding its behavior in various environments and applications. These properties determine its solubility, stability, and potential interactions with biological systems.

Fundamental Chemical Properties

The compound has a molecular formula of C18H24IN3O3S, indicating the presence of 18 carbon atoms, 24 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . Its molecular weight is 489.4 g/mol, which places it in the medium-sized molecular weight range for organic compounds .

The structural representation can be expressed in various notations, including SMILES and InChI, which provide standardized ways to represent the molecule's structure:

PropertyValue
Molecular FormulaC18H24IN3O3S
Molecular Weight489.4 g/mol
IUPAC Name5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide
SMILESC1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2
Isomeric SMILESC1[C@H]2C@@HNC(=O)N2
Standard InChIKeyZJVPVVARCVTUOC-ZOBUZTSGSA-N

Stereochemistry

The stereochemistry of this compound is particularly important, as it contains three specific stereogenic centers designated as 3aS, 4S, and 6aR in the thieno[3,4-d]imidazole core structure. These specific stereochemical configurations are crucial for its biological activity and interactions with target molecules. The three-dimensional arrangement of atoms at these chiral centers determines the spatial orientation of functional groups, which in turn affects how the molecule interacts with receptors, enzymes, or other biological targets.

The isomeric SMILES notation (C1[C@H]2C@@HNC(=O)N2) captures this stereochemical information with the @H and @@H designations. These notations indicate the specific arrangements of atoms at each stereogenic center, providing a complete representation of the compound's three-dimensional structure.

Structural Relationship to Thieno[3,4-d]imidazole Derivatives

3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide belongs to the broader class of thieno[3,4-d]imidazole derivatives, which have garnered significant interest in chemical and pharmaceutical research due to their diverse applications and biological activities.

Comparison with Related Compounds

The thieno[3,4-d]imidazole scaffold is present in various compounds with similar structural features but different substituents. For instance, 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide (CAS: 2227450-68-0) represents a related compound with the same core structure but featuring a prop-2-yn-1-yloxy ethoxy ethyl group instead of the iodophenoxy ethyl moiety . This related compound has a molecular formula of C17H27N3O4S and a molecular weight of 369.48 g/mol .

Such structural similarities and differences among thieno[3,4-d]imidazole derivatives provide valuable insights into structure-activity relationships and potential applications for this class of compounds. By comparing the properties and activities of these related molecules, researchers can better understand the impact of specific structural modifications on biological activity and chemical reactivity.

Significance in Chemical Research

Thieno[3,4-d]imidazole derivatives, including the compound under discussion, are of particular interest in chemical research due to their unique structural features and potential applications. These compounds have been studied for their utility in various fields, including as building blocks for organic synthesis, components in functional materials, and potential bioactive compounds.

Research on similar thieno[3,4-d]imidazole derivatives has shown that these compounds can serve as monomers for the synthesis of narrow band-gap conductive organic polymers . Additionally, related compounds like 2-alkyl-4,6-di(2-thienyl)thieno[3,4-b]imidazole derivatives have been utilized as acceptor monomer units in donor-acceptor based organic solar cells, while 2-aryl-4,6-di(2-thienyl)thieno[3,4-b]imidazole derivatives have been studied as electron donor species in dye-sensitized solar cells .

Analytical Characterization Techniques

The characterization and quality control of 3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide typically involve a combination of analytical techniques that provide comprehensive information about its identity, purity, and structural properties.

Spectroscopic and Chromatographic Methods

Several analytical techniques are commonly employed for the characterization of complex organic compounds like thieno[3,4-d]imidazole derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR can provide detailed information about the compound's structure, including the number and types of hydrogen and carbon atoms, their chemical environments, and stereochemical arrangements.

  • High-Performance Liquid Chromatography (HPLC): This technique is valuable for assessing the compound's purity and can be used for both analytical and preparative purposes.

  • Thin-Layer Chromatography (TLC): TLC serves as a simple and rapid method for monitoring reactions and evaluating compound purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula and structural features.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the molecule, such as amide, ether, and thioether groups.

  • X-ray Crystallography: For compounds that can be crystallized, this technique provides definitive information about the three-dimensional structure and stereochemistry.

These analytical techniques collectively provide a comprehensive profile of the compound's identity, purity, and structural characteristics, which is essential for research applications requiring high-quality chemical reagents.

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